![molecular formula C12H16N2 B1531065 2-Benzyl-2,6-diazaspiro[3.3]heptane CAS No. 1194508-28-5](/img/structure/B1531065.png)
2-Benzyl-2,6-diazaspiro[3.3]heptane
Overview
Description
2-Benzyl-2,6-diazaspiro[3.3]heptane (CAS: 1194508-28-5) is a spirocyclic amine featuring two three-membered rings (azetidine and pyrrolidine) fused at a central spiro carbon. Its molecular formula is C₁₂H₁₆N₂ (MW: 188.27 g/mol), and it is commercially available in multiple salt forms, including oxalate (CAS: 1394840-24-4) and hemioxalate (CAS: 1523606-27-0) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2,6-diazaspiro[33]heptane typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions
Industrial Production Methods: On an industrial scale, the production of 2-Benzyl-2,6-diazaspiro[3.3]heptane may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of benzyl alcohol derivatives.
Reduction: Reduction reactions typically yield amines or amides.
Substitution: Substitution reactions can produce various alkylated derivatives of the compound.
Scientific Research Applications
2-Benzyl-2,6-diazaspiro[3.3]heptane is a bicyclic compound featuring a unique spiro structure with two nitrogen atoms in a diazine configuration, a molecular formula of C₁₂H₁₆N₂, and a molecular weight of 188.27 g/mol. The compound includes a benzyl group attached to the spiro nitrogen framework, which contributes to its chemical properties and potential biological activities. Research indicates that this compound may have applications in medicinal chemistry and other scientific fields. Due to the lack of specific information on this compound, it's important to handle any unknown compound with caution and to follow standard laboratory safety practices, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Scientific Research Applications
This compound and its derivatives have garnered interest in scientific research for their potential applications in chemistry, biology, and medicine.
Use as Building Block
This compound serves as a building block in the synthesis of complex organic molecules. Its spirocyclic framework can act as a structural surrogate for piperazine derivatives, commonly used in pharmaceuticals. The unique structure allows modifications that can enhance biological activity or alter pharmacokinetic properties.
Neurological Research
The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors. Research indicates that this compound exhibits biological activities, with potential as a central nervous system stimulant and as a modulator of neurotransmitter systems. Its ability to interact with various receptors suggests it may have applications in treating neurological disorders.
Pharmaceutical development
Ongoing research explores the use of this compound in drug development, particularly for treating neurological disorders. Derivatives of diazaspiro compounds have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are implicated in cancer progression.
Interaction with Metabolic Enzymes
This compound functions as a probe to study interactions with metabolic enzymes, with implications for drug design.
Material Science
Its unique structure makes it valuable in developing new materials and catalysts.
Chemical Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
- Oxidation Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound. Oxidation of this compound can lead to the formation of benzyl alcohol derivatives.
- Reduction Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed. Reduction reactions typically yield amines or amides.
- Substitution Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base, producing various alkylated derivatives of the compound.
Mechanism of Action
The mechanism by which 2-Benzyl-2,6-diazaspiro[3.3]heptane exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Spiro Ring System :
- The [3.3] system (two three-membered rings) in this compound confers greater rigidity compared to the [3.4] system in 2-benzyl-2,6-diazaspiro[3.4]octane, which contains a four-membered ring. This difference impacts molecular geometry and interaction with biological targets .
- The tert-butyl carboxylate derivative (C₁₇H₂₄N₂O₂) demonstrates how protective groups (e.g., Boc) enable selective functionalization of the spiro amine .
Methyl Group: Reduces steric bulk, favoring applications requiring compact pharmacophores (e.g., enzyme active-site binding) . Salt Forms: The oxalate and dihydrochloride salts improve aqueous solubility, facilitating in vitro and in vivo studies .
Key Findings:
Biological Activity
2-Benzyl-2,6-diazaspiro[3.3]heptane is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a spirocyclic structure that includes two nitrogen atoms within its framework. This unique configuration contributes to its potential as a bioisostere for piperazine derivatives, which are widely used in pharmaceuticals.
Molecular Formula
- Chemical Formula: C13H16N2
- Molecular Weight: 216.28 g/mol
Biological Activity
The biological activity of this compound has been investigated in various contexts:
-
Receptor Binding:
- The compound has been studied for its interaction with sigma receptors (σ1R and σ2R), which are implicated in various neurological disorders and cancer pathways. Research indicates that this compound may act as a ligand for these receptors, potentially modulating their activity and influencing cellular responses related to pain management and neuroprotection .
-
Antimicrobial Properties:
- Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against certain pathogens, indicating potential applications in treating infections.
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Enzyme Interaction:
- The compound serves as a probe for studying enzyme-substrate interactions, which is crucial for understanding metabolic pathways and drug metabolism.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Binding Affinity: The spirocyclic structure allows the compound to bind effectively to specific receptors or enzymes, modulating their function.
- Structural Stability: The presence of the benzyl group enhances the binding affinity and stability of the compound when interacting with biological targets.
Table 1: Summary of Biological Activities
Case Study: Sigma Receptor Ligands
In a study evaluating various diazaspiro compounds, this compound was shown to have a higher selectivity for σ2R compared to traditional piperazine derivatives. This selectivity could lead to the development of new treatments for conditions such as Alzheimer’s disease and neuropathic pain .
Q & A
Q. What are the most common synthetic routes for 2-Benzyl-2,6-diazaspiro[3.3]heptane?
Basic Research Question
The synthesis of this compound typically involves reductive amination of a spirocyclic aldehyde with primary amines or anilines. For example, a practical route utilizes cyclization via reductive amination of a readily available aldehyde, achieving high yields (>90%) under optimized conditions . Another method employs library-scale synthesis of 2,6-diazaspiro[3.3]heptan-1-ones, which are subsequently converted to the diazaspiro framework through decarboxylation or reduction . Advanced multi-step syntheses (e.g., nine-step protocols) starting from 2,2-bis(bromomethyl)-1,3-propanediol are also reported, though yields may vary depending on intermediates .
Q. How is the structural validation of this compound performed?
Basic Research Question
Structural validation relies on NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) . For instance, in asymmetric syntheses, the compound’s stereochemistry is confirmed by specific NMR signals (e.g., δ 5.28 ppm for benzhydryl protons) and optical rotation data ([α]²⁰D = -7.00 in MeOH) . HRMS analysis (e.g., EI mode) provides exact mass confirmation (e.g., [M+H]+: 445.2308) to distinguish regioisomers or impurities .
Q. What strategies enable enantioselective synthesis of this compound derivatives?
Advanced Research Question
Enantioselective synthesis employs chiral auxiliaries or asymmetric catalysis . A notable approach uses tert-butylsulfinyl groups as chiral directors, where LiAlH4-mediated reduction of tert-butylsulfinyl intermediates yields enantiomerically pure products (e.g., 91% yield with [α]²⁰D = -22.00) . Alternative methods leverage palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., Xantphos) to install aryl or heteroaryl substituents while retaining stereochemical integrity .
Q. How can reaction yields be optimized in spirocyclic compound synthesis?
Advanced Research Question
Key optimization parameters include:
- Catalyst selection : Palladium acetate/Xantphos systems enhance coupling efficiency in arylations (e.g., 48% yield for bromobenzonitrile coupling) .
- Temperature control : Cyclization reactions often require precise heating (e.g., 100°C for 3 hours in 1,4-dioxane) to avoid side products .
- Protecting groups : Boc (tert-butoxycarbonyl) groups stabilize intermediates during multi-step syntheses, improving overall yields .
Q. How should researchers resolve contradictions in reported synthetic yields for similar methods?
Data Contradiction Analysis
Discrepancies in yields often arise from substrate-specific reactivity or reaction scalability . For example:
- Reductive amination in achieves >90% yields under small-scale conditions, but larger-scale syntheses ( ) may suffer from reduced efficiency due to mixing limitations.
- Catalyst loadings : Higher palladium acetate concentrations (e.g., 10 mol%) in improve yields compared to lower-loading protocols.
- Work-up procedures : Differences in purification (e.g., preparative LC vs. column chromatography) significantly impact isolated yields .
Q. What are the emerging applications of this compound in medicinal chemistry?
Advanced Research Question
The rigid spirocyclic framework is valued for:
- Bioactive molecule design : Its 3D structure enables exploration of underexplored chemical space, particularly in kinase inhibitors or GPCR-targeted therapies .
- Solubility optimization : The diazaspiro core improves aqueous solubility compared to planar analogs, critical for CNS drug candidates .
- Enantiomer-specific activity : Derivatives with fluorophenyl or benzhydryl substituents show promise in tuberculosis treatment (e.g., via mycobacterial enzyme inhibition) .
Properties
IUPAC Name |
2-benzyl-2,6-diazaspiro[3.3]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-11(5-3-1)6-14-9-12(10-14)7-13-8-12/h1-5,13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGJWDYVBDFDFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676485 | |
Record name | 2-Benzyl-2,6-diazaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194508-28-5 | |
Record name | 2-Benzyl-2,6-diazaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Benzyl-2,6-diazaspiro[3.3]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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